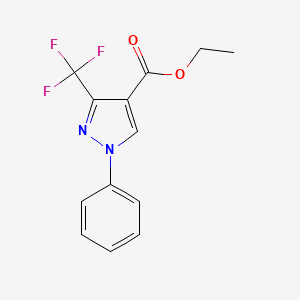

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a trifluoromethyl group and an ethyl ester functional group, making it a valuable molecule in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of phenyl hydrazine with ethyl acetoacetate in the presence of a trifluoromethylating agent. The reaction is carried out under controlled conditions, often in a solvent such as ethanol or methanol, at temperatures ranging from 0°C to 78°C. The reaction yields the desired pyrazole derivative with high efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality. The scalability of the reaction allows for the efficient production of this compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the pyrazole ring.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials for photovoltaic and electroluminescent applications.

Wirkmechanismus

The mechanism of action of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

- 1-phenyl-3-methyl-5-pyrazolone

- 1-phenyl-3-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester

Uniqueness

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.

Biologische Aktivität

Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (ETPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

ETPC belongs to the pyrazole family, characterized by the presence of a trifluoromethyl group and an ethyl ester functional group. Its molecular formula is , with a molecular weight of 284.2 g/mol .

Synthesis Methodology

The synthesis of ETPC typically involves the reaction of phenyl hydrazine with ethyl acetoacetate in the presence of a trifluoromethylating agent. The reaction is performed under controlled conditions, often using solvents like ethanol or methanol at temperatures ranging from 0°C to 78°C. The efficiency of this synthesis method makes it suitable for both laboratory and industrial applications.

Biological Activity

ETPC exhibits a range of biological activities, primarily focusing on its antimicrobial and anticancer properties. Below are detailed findings from various studies:

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of ETPC against various pathogens. For instance, research showed that ETPC derivatives demonstrated significant antifungal activity against Gibberella zeae and Fusarium oxysporum, with some compounds achieving over 50% inhibition at concentrations of 100 µg/mL .

| Compound | Pathogen | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|---|

| ETPC | Gibberella zeae | >50 | 100 |

| ETPC | Fusarium oxysporum | >50 | 100 |

Anticancer Properties

ETPC has also been investigated for its potential anticancer effects. In vitro studies revealed that ETPC exhibited cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through modulation of specific signaling pathways .

Inhibition of Dihydroorotate Dehydrogenase

A notable study examined the inhibition of dihydroorotate dehydrogenase (DHODH) from Plasmodium falciparum, which is crucial for pyrimidine biosynthesis in malaria parasites. ETPC derivatives showed promising inhibitory activity, with some compounds achieving approximately 30% inhibition compared to known inhibitors .

The biological activity of ETPC can be attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and facilitates interaction with lipid membranes and proteins. This interaction modulates various biochemical pathways, contributing to its observed antimicrobial and anticancer effects.

Study on Antimicrobial Efficacy

In a comparative study on antifungal agents, ETPC was tested alongside commercial fungicides. The results indicated that certain derivatives exhibited superior antifungal activity compared to standard treatments, suggesting potential for development as new antifungal agents .

Evaluation Against Cancer Cell Lines

In another research effort, ETPC was tested against multiple cancer cell lines. The findings indicated that ETPC induced significant cell death in breast cancer cells through apoptosis, highlighting its potential as a therapeutic agent in oncology .

Eigenschaften

IUPAC Name |

ethyl 1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)10-8-18(9-6-4-3-5-7-9)17-11(10)13(14,15)16/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOJREZLCGQMPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C(F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.